

Application Notes and Protocols for Utilizing Carba-NAD in Sirtuin Activity Assays

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Compound of Interest

Compound Name: Carba-NAD

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Introduction

Sirtuins are a class of NAD⁺-dependent protein deacetylases that play crucial roles in cellular metabolism, stress responses, and aging. Their involvement in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, has made them attractive targets for drug discovery. Accurate and robust methods for assessing sirtuin activity and identifying modulators are therefore of paramount importance.

Carba-NAD (carbanicotinamide adenine dinucleotide) is a non-hydrolyzable analog of NAD⁺. In this analog, the ribose sugar of the nicotinamide riboside moiety is replaced by a cyclopentane ring. This modification renders **Carba-NAD** resistant to cleavage by sirtuins, effectively stalling the deacetylation reaction. While this property makes it unsuitable for direct measurement of enzymatic turnover, it provides a powerful tool for developing competitive binding assays to screen for sirtuin inhibitors. By forming a stable ternary complex with the sirtuin enzyme and an acetylated peptide substrate, **Carba-NAD** facilitates the identification of compounds that disrupt this interaction.

These application notes provide detailed protocols for employing **Carba-NAD** in sirtuin inhibitor screening assays, primarily focusing on a fluorescence polarization (FP) format. Additionally, we present quantitative data for known sirtuin inhibitors and visualize key sirtuin signaling pathways to provide a comprehensive resource for researchers in this field.

Data Presentation: Quantitative Analysis of Sirtuin Inhibitors

The following tables summarize the inhibitory potency (IC₅₀ values) of various compounds against different sirtuin isoforms. While the specific assay formats may vary between studies, they generally rely on principles of competitive inhibition.

Table 1: IC₅₀ Values of Selected SIRT1 Inhibitors

Compound	IC ₅₀ (μM)	Assay Type/Notes
Ex-527	0.09 ± 0.03	Continuous deacetylation assay with non-modified p53-derived peptide[1]
Nicotinamide	68.1 ± 1.8	Fluorimetric assay
Suramin	0.297	In vitro deacetylation assay[2]
Cambinol	56	In vitro deacetylation assay[2]

Table 2: IC₅₀ Values of Selected SIRT2 Inhibitors

Compound	IC ₅₀ (μM)	Assay Type/Notes
AGK2	3.5	In vitro deacetylation assay[3]
Suramin	1.15	In vitro deacetylation assay[2]
Cambinol	59	In vitro deacetylation assay[2]
Ro 31-8220	0.8	Fluorescent deacetylation assay, competitive with NAD ⁺

Table 3: IC₅₀ Values of Selected SIRT3 Inhibitors

Compound	IC ₅₀ (μM)	Assay Type/Notes
Ex-527	22.4 ± 2.7	Continuous deacetylation assay with non-modified ACS2-derived peptide[1]
Nicotinamide	36.7 ± 1.3	Fluorimetric assay
ELT-11c	0.004	Encoded Library Technology (ELT) screen[4]

Table 4: IC₅₀ Values of Selected SIRT5 Inhibitors

Compound	IC ₅₀ (μM)	Assay Type/Notes
Suramin	22	In vitro deacetylation assay[2]
Compound 47	0.210	Competitive against a succinylated substrate
Compound 58	0.310	Acylated substrate-competitive inhibitor

Experimental Protocols

Protocol 1: Sirtuin Inhibitor Screening using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify inhibitors of sirtuin enzymes using **Carba-NAD** and a fluorescently labeled peptide substrate. The principle lies in the change in polarization of emitted light from a fluorescent probe. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger sirtuin-**Carba-NAD** complex, its tumbling is restricted, leading to an increase in polarization. Test compounds that inhibit the binding of the peptide to the sirtuin complex will result in a decrease in fluorescence polarization.

Materials:

- Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
- **Carba-NAD**
- Fluorescently labeled acetylated peptide substrate (e.g., a p53-derived peptide with a fluorescein or TAMRA label)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
- Test compounds dissolved in DMSO
- Black, low-volume 384-well microplates
- Fluorescence plate reader capable of measuring fluorescence polarization

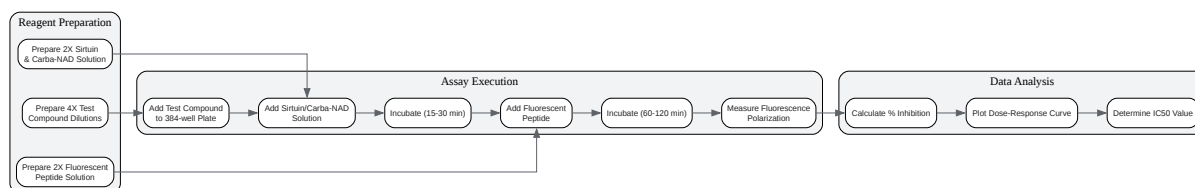
Procedure:

- Reagent Preparation:
 - Prepare a 2X stock solution of the sirtuin enzyme and **Carba-NAD** in Assay Buffer. The final concentration of the sirtuin enzyme should be in the low nanomolar range (e.g., 10-50 nM), and the final concentration of **Carba-NAD** should be in the low micromolar range (e.g., 1-10 µM). The optimal concentrations should be determined empirically for each sirtuin-peptide pair.
 - Prepare a 2X stock solution of the fluorescently labeled peptide in Assay Buffer. The final concentration should be in the low nanomolar range (e.g., 5-20 nM) and should be optimized to give a stable and robust FP signal.
 - Prepare serial dilutions of the test compounds in DMSO. Then, dilute these stocks into Assay Buffer to create a 4X working solution. The final DMSO concentration in the assay should not exceed 1%.
- Assay Protocol:
 - Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

- Add 10 µL of the 2X sirtuin/**Carba-NAD** solution to all wells.
- Mix the plate gently on a plate shaker for 1 minute.
- Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the test compounds to the sirtuin.
- Add 5 µL of the 2X fluorescently labeled peptide solution to all wells to initiate the binding reaction.
- Mix the plate gently on a plate shaker for 1 minute.
- Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
- Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
- Data Analysis:
 - The fluorescence polarization (P) is calculated using the following formula: $P = (I_{\text{parallel}} - G * I_{\text{perpendicular}}) / (I_{\text{parallel}} + G * I_{\text{perpendicular}})$ where I_{parallel} is the intensity of the emitted light parallel to the excitation light plane, $I_{\text{perpendicular}}$ is the intensity of the emitted light perpendicular to the excitation light plane, and G is the G-factor of the instrument.
 - Determine the percent inhibition for each test compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
 - Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

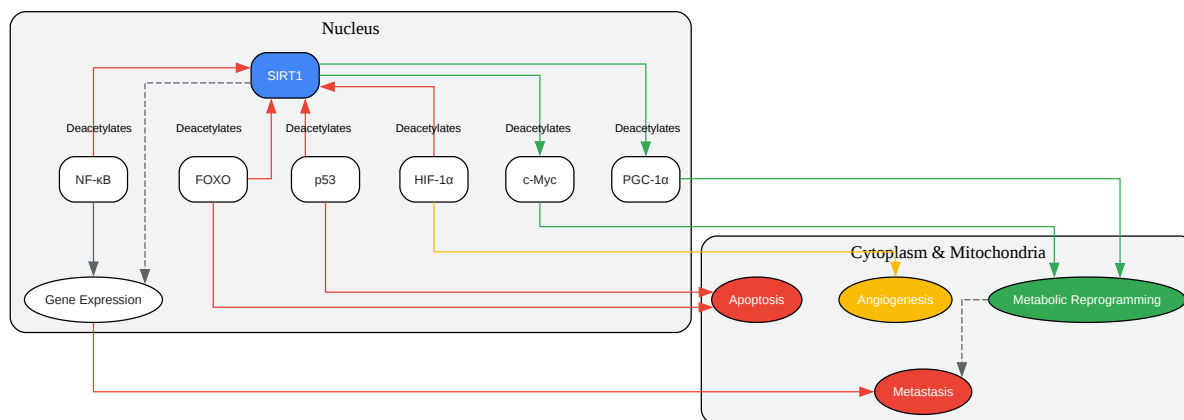
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Signaling Pathways and Experimental Workflows



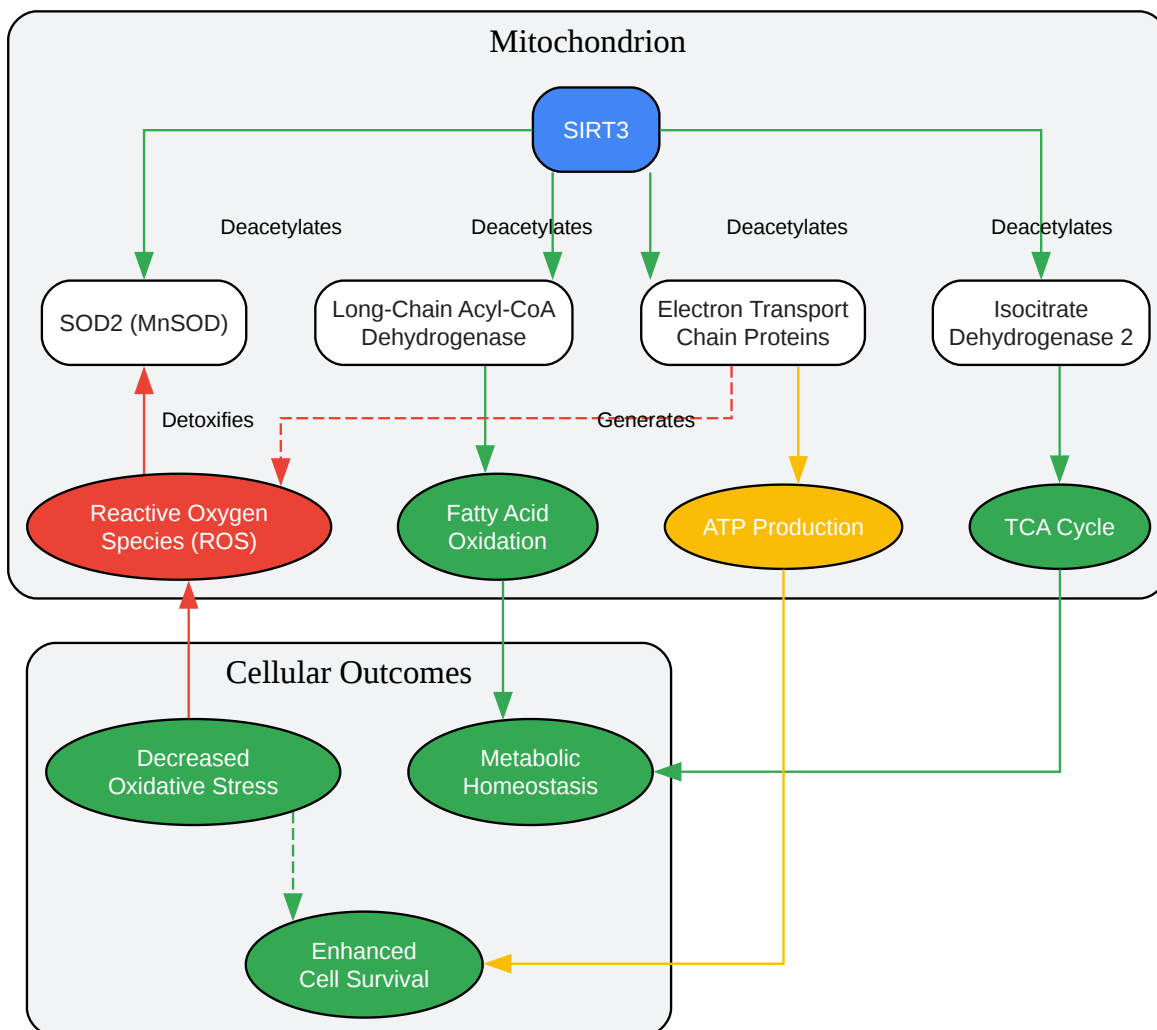
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FP-based Sirtuin Inhibitor Screening Workflow



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SIRT3 Regulation of Mitochondrial Function

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References

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